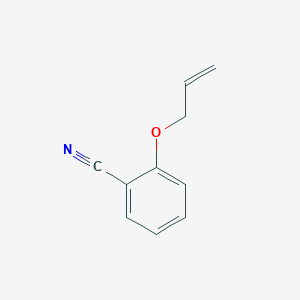

2-(Allyloxy)benzonitrile

Description

Properties

IUPAC Name |

2-prop-2-enoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXBWWSBHEAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The allyloxide nucleophile is typically prepared by deprotonating allyl alcohol with a strong base, such as sodium hydride or potassium tert-butoxide, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under reflux (100–150°C) for 6–12 hours, with yields highly dependent on the leaving group’s reactivity (Cl > Br > I) and the electron-withdrawing capacity of the nitrile group.

Example Protocol

A mixture of 2-chlorobenzonitrile (1.0 equiv), allyl alcohol (1.2 equiv), and sodium hydride (1.5 equiv) in DMF is heated at 120°C for 8 hours. The crude product is purified via column chromatography to isolate this compound in 70–75% yield.

Challenges and Optimizations

-

Solvent Choice : Polar solvents enhance nucleophilicity but may lead to side reactions with allyloxide. Toluene or xylene, though less polar, can improve selectivity when used with phase-transfer catalysts.

-

Temperature Control : Excessive heat promotes polymerization of allyl alcohol, necessitating careful temperature modulation.

Dehydration of Allyloxy-Substituted Benzamides

Dehydration of benzamides to benzonitriles using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) offers a robust pathway to this compound. This method, analogous to hydroxybenzonitrile synthesis, avoids direct handling of volatile allyl halides.

Reaction Workflow

-

Benzamide Preparation : 2-Hydroxybenzamide is first allylated using allyl bromide in the presence of a base (e.g., K2CO3) to yield 2-(allyloxy)benzamide.

-

Dehydration : The benzamide is treated with SOCl2 in toluene at reflux (110°C) for 3–4 hours, yielding the nitrile via intermediate imidoyl chloride formation.

Typical Yields

Advantages Over Direct Substitution

-

Avoids unstable allyloxide intermediates.

-

Compatible with acid-sensitive substrates due to mild dehydration conditions.

Palladium-catalyzed coupling reactions enable direct introduction of allyl groups to phenolic oxygen atoms. This method, inspired by palladium-mediated syntheses of allyloxy-pyridines, offers regioselective allylation under mild conditions.

Catalytic System and Parameters

-

Catalyst : Pd(OAc)2 or Pd(PPh3)4 (2–5 mol%).

-

Ligand : Bidentate ligands (e.g., 1,1′-bis(diphenylphosphino)ferrocene) enhance catalytic activity.

-

Base : Cs2CO3 or K3PO4 (2.0 equiv) in dimethylacetamide (DMA) at 80–100°C.

Representative Procedure

A mixture of 2-cyanophenol (1.0 equiv), allyl acetate (1.1 equiv), Pd(OAc)2 (3 mol%), and Cs2CO3 in DMA is stirred at 90°C for 12 hours. Extraction and chromatography afford this compound in 60–65% yield.

Limitations

-

Sensitivity to oxygen and moisture necessitates inert atmospheres.

Oxime Formation and Dehydration from Allyloxy-Substituted Benzaldehydes

This two-step approach converts 2-(allyloxy)benzaldehyde—a known precursor—into the target nitrile via oxime intermediates.

Stepwise Synthesis

-

Oxime Formation : Treatment of 2-(allyloxy)benzaldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding oxime.

-

Dehydration : The oxime is dehydrated using acetic anhydride or SOCl2, yielding this compound.

Performance Metrics

Practical Considerations

-

Requires handling of toxic hydroxylamine derivatives.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature Range | Time (h) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | Allyl alcohol, NaH | 120–150°C | 6–12 | 70–75 | Moderate | High |

| Benzamide Dehydration | SOCl2, Allyl bromide | 110°C | 3–4 | 72–81 | High | Moderate |

| Pd-Catalyzed Allylation | Pd(OAc)2, Allyl acetate | 80–100°C | 12–24 | 60–65 | Low | Low |

| Oxime Dehydration | NH2OH·HCl, Ac2O | 25–80°C | 8–10 | 60–68 | Moderate | Moderate |

Key Insights

-

Nucleophilic substitution and benzamide dehydration are optimal for large-scale production due to higher yields and cost efficiency.

-

Pd-catalyzed methods suit small-scale, regioselective syntheses despite lower yields.

-

Oxime dehydration is less favored due to multi-step complexity and moderate yields .

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-(allyloxy)benzoic acid.

Reduction: Formation of 2-(allyloxy)benzylamine.

Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-(Allyloxy)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of new materials with specific properties.

Pharmaceuticals: Potential use in the synthesis of bioactive compounds.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Mechanism of Action

The mechanism of action of 2-(Allyloxy)benzonitrile depends on the specific reaction it is involved in. Generally, the allyloxy group can participate in various chemical transformations, while the nitrile group can act as a reactive site for further modifications. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzonitrile Derivatives

Key Observations:

- Substituent Length and Lipophilicity : The allyloxy group in this compound offers moderate lipophilicity compared to the long alkyl chain in 2-(Dodecyloxy)benzonitrile, which is more suited for surfactant roles .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3 in 4-Nitro-2-(trifluoromethyl)benzonitrile) enhance electrophilic reactivity, making such derivatives useful in battery materials . In contrast, the allyloxy group’s electron-donating nature may favor nucleophilic substitution or cyclization reactions.

- Steric Hindrance : The allyloxy group introduces less steric bulk compared to dodecyloxy or epoxide-containing substituents, enabling broader applicability in catalytic reactions .

Physical and Spectroscopic Properties

Table 4: Comparative Physicochemical Data

Key Observations:

- Data Limitations : Physical properties for this compound are inferred from analogs. Its allyl group likely lowers boiling point compared to sulfonyl or dodecyloxy derivatives .

- Spectroscopy : Like other benzonitriles, its structure would be confirmed via $^1$H NMR (allyl protons at δ 5.8–6.1 ppm) and IR (C≡N stretch ~2230 cm$^{-1}$) .

Biological Activity

2-(Allyloxy)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzonitrile core with an allyloxy substituent. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 157148-01-7

The presence of the nitrile group and the allyloxy moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial pathogens, suggesting a broad-spectrum antibacterial potential. The mechanisms underlying this activity include:

- Cell Envelope Stress : The compound induces stress in the bacterial cell envelope, leading to alterations in the proton motive force (PMF), which ultimately results in cell death .

- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm development, making it a candidate for treating infections caused by biofilm-forming bacteria .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It acts as an inhibitor of β-amyloid peptide production by inhibiting γ-secretase activity, which is crucial for the formation of amyloid plaques associated with Alzheimer's pathology . This mechanism suggests potential therapeutic applications in neurodegenerative diseases.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against enteric pathogens. The findings included:

- Bactericidal Activity : The compound showed potent bactericidal effects, achieving a reduction of bacterial counts greater than 3 Log CFU in time-kill assays.

- Mechanistic Insights : Investigations revealed that it disrupts PMF and causes ATP dissipation within bacterial cells, leading to cell death .

Neuroprotective Mechanism Investigation

In another study focusing on neuroprotection, this compound was found to significantly reduce β-amyloid levels in vitro. This was attributed to its ability to modulate γ-secretase activity, thereby preventing the cleavage of amyloid precursor protein (APP) into harmful fragments .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds. Below is a summary table highlighting key differences:

| Compound | Antimicrobial Activity | Neuroprotective Potential | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Induces cell envelope stress; inhibits γ-secretase |

| 3-Aminobenzoic acid | Moderate | No | Inhibits bacterial growth through different pathways |

| (5Z)-5-(4-chlorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | High | Limited | Various mechanisms including enzyme inhibition |

Q & A

Q. What are the common synthetic routes for 2-(Allyloxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution of a halogenated benzonitrile derivative with allyl alcohol under basic conditions. For example, 2-bromobenzonitrile can react with allyl alcohol in the presence of K₂CO₃ in DMF at 80–100°C for 12–24 hours . Optimization includes adjusting solvent polarity (e.g., switching to THF for milder conditions), temperature control to minimize side reactions, and using phase-transfer catalysts to enhance allyloxy group incorporation. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy is critical to confirm product purity and functional groups .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : <sup>1</sup>H NMR should show distinct peaks for the allyloxy group (δ 4.6–5.0 ppm for OCH₂, δ 5.2–5.4 ppm for allylic protons, and δ 5.8–6.0 ppm for the terminal alkene). <sup>13</sup>C NMR will confirm the nitrile carbon at ~115 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (C₁₀H₉NO, exact mass 159.0684).

- IR : A sharp absorption band at ~2230 cm⁻¹ confirms the nitrile group .

Advanced Research Questions

Q. What reaction pathways are accessible to this compound, and how do substituents influence reactivity?

- Methodological Answer : The allyloxy group enables diverse transformations:

- Claisen Rearrangement : Heating in dipolar aprotic solvents (e.g., DMF) at 150–200°C yields 2-allylphenol derivatives via [3,3]-sigmatropic shifts. Substituents on the benzene ring (e.g., electron-withdrawing groups) accelerate rearrangement .

- Cycloaddition : The allyl moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride under thermal or Lewis acid catalysis (e.g., AlCl₃) .

- Oxidation : Ozonolysis cleaves the allyl group to form a ketone intermediate, useful for further functionalization .

Q. How can researchers resolve contradictions in reported reaction yields or mechanistic pathways?

- Methodological Answer :

- Experimental Replication : Systematically vary parameters (solvent, temperature, catalyst) to identify critical factors. For example, conflicting yields in Claisen rearrangements may arise from moisture sensitivity or competing side reactions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map energy barriers for proposed mechanisms, such as comparing concerted vs. stepwise pathways .

- In Situ Monitoring : Techniques like <sup>19</sup>F NMR or reaction calorimetry can track intermediates and exothermicity, clarifying kinetic vs. thermodynamic control .

Q. What strategies enhance the stability of this compound in biological assays?

- Methodological Answer :

- Protection of the Nitrile Group : Convert to a stabilized prodrug (e.g., thiocyanate or tetrazole) to reduce hydrolysis in aqueous media .

- Encapsulation : Use liposomal formulations or cyclodextrin complexes to shield the allyloxy group from enzymatic degradation .

- pH Optimization : Maintain assays at pH 6.5–7.5 to minimize alkaline hydrolysis of the nitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.